ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound with a complex structure. It features a cyclopenta[b]thiophene core, which is a bicyclic structure containing both a thiophene ring and a cyclopentane ring. The compound also includes an ethyl ester group, a morpholine derivative, and an amide linkage, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclopentane precursor under acidic or basic conditions.
Introduction of the Amide Group: The amide linkage is formed by reacting the cyclopenta[b]thiophene derivative with 3-(2,6-dimethylmorpholin-4-yl)propanoic acid or its activated ester derivative.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide or ester groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring and the amide linkage are likely involved in binding interactions, while the thiophene core may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-fluorophenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of a cyclopenta[b]thiophene core with a morpholine derivative and an amide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H28N2O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4S/c1-4-24-19(23)17-14-6-5-7-15(14)26-18(17)20-16(22)8-9-21-10-12(2)25-13(3)11-21/h12-13H,4-11H2,1-3H3,(H,20,22) |
InChI Key |
MGPMHJCJCPPNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCN3CC(OC(C3)C)C |
Origin of Product |
United States |
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